molecular formula C21H25N7O2 B3018969 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923673-39-6

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B3018969
CAS No.: 923673-39-6
M. Wt: 407.478
InChI Key: CIILCYGTYWSGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to the query compound have been synthesized and tested for various biological activities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. These findings suggest the potential for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antiviral Activity

Research on quinazoline derivatives, such as the synthesis of novel quinazoline derivatives with antimicrobial activity, indicates the potential of these compounds in developing new antimicrobial agents. The reactions involved in creating these compounds and their biological screenings against gram-positive and gram-negative bacteria highlight the versatility of quinazoline scaffolds in medicinal chemistry (El-hashash et al., 2011).

Fluorescence and Chemical Reactivity

Studies on cyanuric chloride derivatives, including their synthesis, characterization, and fluorescence properties, provide insights into the potential applications of these compounds in fluorescent materials or markers. The detailed characterization of these compounds, including their enhanced fluorescent performance affected by solvents, suggests their utility in chemical sensing and materials science (Zhang Ke-da, 2008).

Anticancer and Antitumor Activity

The synthesis and evaluation of purine derivatives for anticancer and antitumor activities demonstrate the potential of such compounds in oncological research. For example, the synthesis of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents and their biological evaluation against human cell lines offer a foundation for developing new anticancer drugs (Al-Romaizan et al., 2019).

Mechanism of Action

The unique structure of 1,2,4-triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

The future directions in the field of 1,2,4-triazole research could involve the development of new synthetic methods and the exploration of their biological activities . The therapeutic potential of 1,2,4-triazole derivatives in various fields of medicine is also a promising area of research .

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-14-12-27-17-18(24(2)21(30)25(3)19(17)29)22-20(27)28(23-14)11-10-26-9-8-15-6-4-5-7-16(15)13-26/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILCYGTYWSGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.